

AS1938909: A Selective SHIP2 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

AS1938909 is a potent, cell-permeable small molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). As a competitive and reversible inhibitor, **AS1938909** offers a valuable tool for investigating the physiological and pathological roles of SHIP2. This document provides a comprehensive technical overview of **AS1938909**, including its mechanism of action, inhibitory selectivity, and its effects on cellular signaling pathways. Detailed experimental protocols for key assays and structured data presentations are included to facilitate its application in research and drug discovery.

Introduction to SHIP2 and its Role in Cellular Signaling

The Src Homology 2 (SH2) domain-containing inositol 5'-phosphatase 2 (SHIP2) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.^{[1][2]} This pathway is fundamental to numerous cellular processes, including cell growth, proliferation, survival, and metabolism.^{[3][4][5][6]} SHIP2 exerts its regulatory function by dephosphorylating the 5'-position of phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).^[2] This action reduces the levels of PIP3, a

key second messenger that recruits and activates downstream effectors like the serine/threonine kinase Akt.

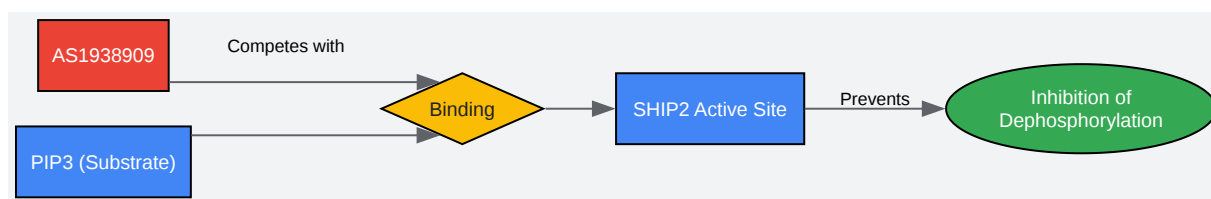
Dysregulation of the PI3K/Akt pathway is implicated in a variety of diseases, including type 2 diabetes, obesity, and certain cancers.[7] By inhibiting SHIP2, the levels of PIP3 can be elevated, leading to enhanced Akt signaling. This makes SHIP2 an attractive therapeutic target. Small molecule inhibitors of SHIP2, such as **AS1938909**, are therefore valuable tools for both basic research and the development of novel therapeutics.

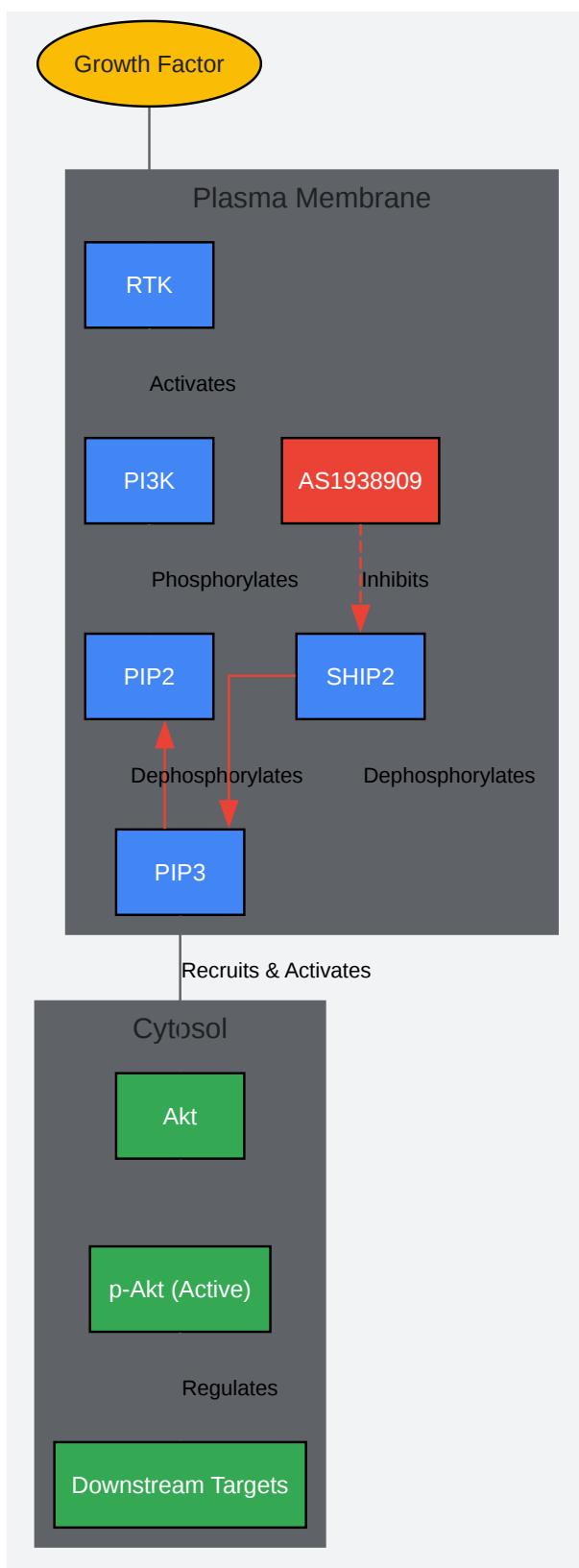
AS1938909: A Potent and Selective SHIP2 Inhibitor

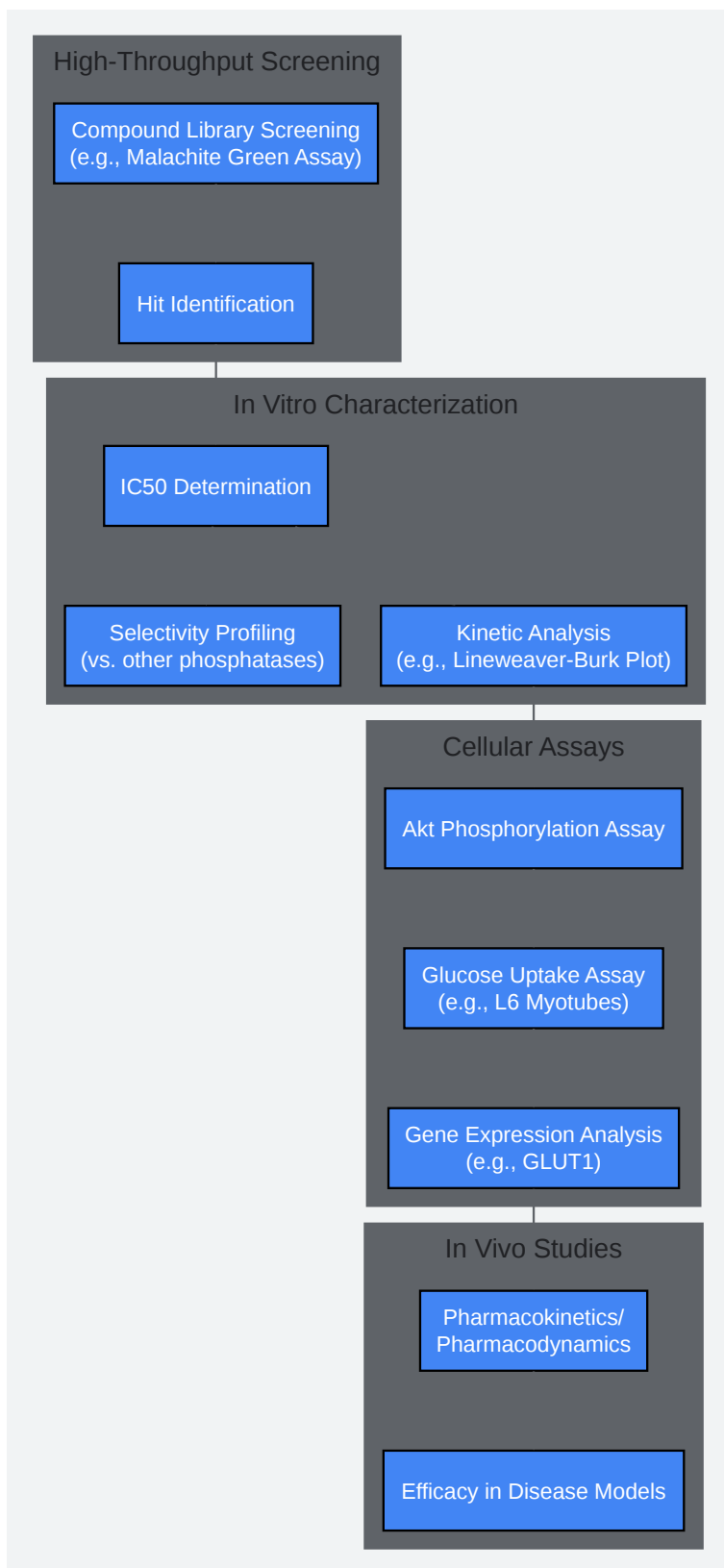
AS1938909 is a thiophenecarboxamide derivative that acts as a potent, competitive, and reversible inhibitor of SHIP2.[8][9] Its ability to permeate cell membranes allows for its use in a wide range of in vitro cellular assays.

Mechanism of Action

AS1938909 functions by competing with the natural substrate of SHIP2, PIP3, for binding to the enzyme's active site. This competitive inhibition prevents the dephosphorylation of PIP3, leading to its accumulation and the subsequent enhancement of downstream PI3K/Akt signaling. The reversible nature of this inhibition allows for controlled studies of SHIP2 function.







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- To cite this document: BenchChem. [AS1938909: A Selective SHIP2 Inhibitor for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540900#as1938909-as-a-selective-ship2-inhibitor]

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